molecular formula C8H9NO4 B14037513 4-Hydroxy-2-oxo-1(2h)-pyridineacetic acid methyl ester

4-Hydroxy-2-oxo-1(2h)-pyridineacetic acid methyl ester

Cat. No.: B14037513
M. Wt: 183.16 g/mol
InChI Key: WSTKSHGXAROCIO-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester is a chemical compound that belongs to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . The compound’s structure includes a pyridine ring with a hydroxy group at the 4-position, an oxo group at the 2-position, and a methyl ester group attached to the acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester can be achieved through various methods. One common approach involves the acylation of anthranilic acids esters using ethoxymalonyl chloride, followed by Dieckmann cyclization . Another method utilizes monoethyl malonate as an acylating agent in the presence of N,N’-dicyclohexylcarbodiimide, which provides high yields and purity for the final products .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as amines or alkoxides.

Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl, amino, or alkoxy groups, which can further enhance the compound’s biological activity .

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and oxo groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins, thereby modulating their function. This interaction can lead to the inhibition of enzymes or receptors involved in disease pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 2-(4-hydroxy-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C8H9NO4/c1-13-8(12)5-9-3-2-6(10)4-7(9)11/h2-4,10H,5H2,1H3

InChI Key

WSTKSHGXAROCIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)O

Origin of Product

United States

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